4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol
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Overview
Description
4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol is an organic compound that belongs to the class of bromophenols Bromophenols are characterized by the presence of hydroxyl groups and bromine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol can be achieved through several synthetic routes. One common method involves the electrophilic halogenation of phenol with bromine. The reaction typically requires a solvent such as acetic acid and a catalyst like iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dehalogenated or reduced phenolic compounds.
Substitution: Formation of methoxy-substituted phenols or other derivatives.
Scientific Research Applications
4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-methoxyphenol
- 4-Bromo-2-aminophenol
- 4-Bromo-2-methoxyphenol
Comparison
4-Bromo-2-{[(4-bromophenyl)amino]methyl}-6-methoxyphenol is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .
Properties
IUPAC Name |
4-bromo-2-[(4-bromoanilino)methyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Br2NO2/c1-19-13-7-11(16)6-9(14(13)18)8-17-12-4-2-10(15)3-5-12/h2-7,17-18H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXWJHURCYGBBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CNC2=CC=C(C=C2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Br2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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